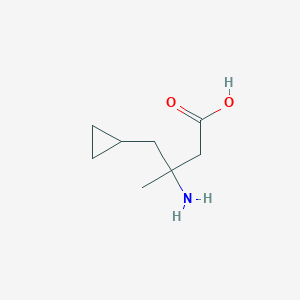
3-Amino-4-cyclopropyl-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-cyclopropyl-3-methylbutanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of butanoic acid, featuring an amino group, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropyl-3-methylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and final product .
化学反応の分析
Types of Reactions
3-Amino-4-cyclopropyl-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups into more reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
3-Amino-4-cyclopropyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which 3-Amino-4-cyclopropyl-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-4-methylbenzoic acid
- 2-Amino-3-methylbutanoic acid
- 4-((tert-butoxycarbonyl)amino)-3-cyclopropyl-3-methylbutanoic acid
Uniqueness
Compared to these similar compounds, 3-Amino-4-cyclopropyl-3-methylbutanoic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-amino-4-cyclopropyl-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(9,5-7(10)11)4-6-2-3-6/h6H,2-5,9H2,1H3,(H,10,11) |
InChIキー |
HPULGHHYFFWXSW-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CC1)(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



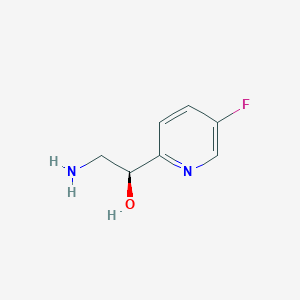
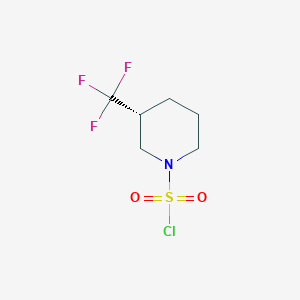

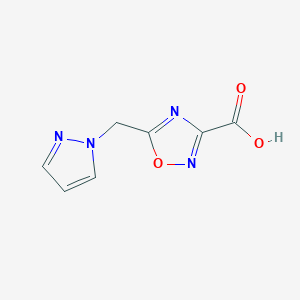
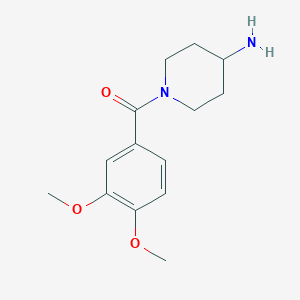
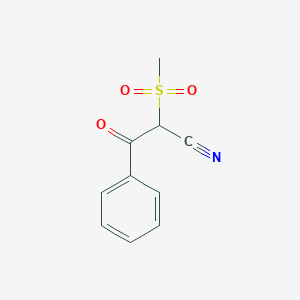
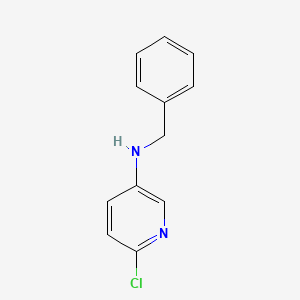
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
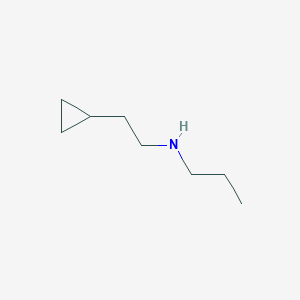
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
